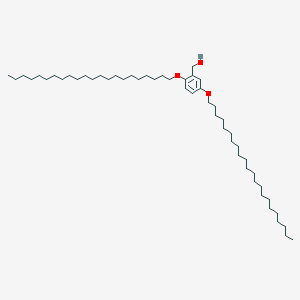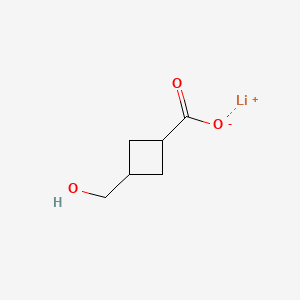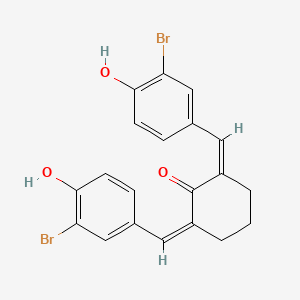
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone is a synthetic compound known for its role as a histone acetyltransferase inhibitor. It is primarily used in cell structure applications and has a molecular formula of C20H16Br2O3 . This compound is also referenced under CAS number 932749-62-7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using p-toluene-sulphonic acid in toluene .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Acts as a histone acetyltransferase inhibitor, affecting gene expression and chromatin structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting histone acetyltransferase activity, leading to decreased acetylation of histone H3. This results in chromatin condensation and altered gene expression . It also shows pronounced nitric oxide inhibition in IFN-γ/LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone: Known for its histone acetyltransferase inhibition.
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexan-1-one: Another variant with similar properties.
Histone Acetyltransferase Inhibitor II: A related compound with similar inhibitory effects on histone acetyltransferase.
Uniqueness
This compound is unique due to its specific inhibitory action on p300/CBP-selective histone acetyltransferase, while affecting GCN5 and PCAF only at much higher concentrations . This selectivity makes it a valuable tool in epigenetic research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H16Br2O3 |
|---|---|
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
(2Z,6Z)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8-,15-9- |
Clave InChI |
YOLKEKNTCBWPSD-SFGFDRCGSA-N |
SMILES isomérico |
C1C/C(=C/C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C1 |
SMILES canónico |
C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


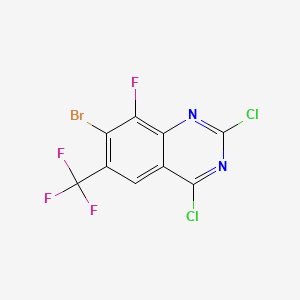
![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
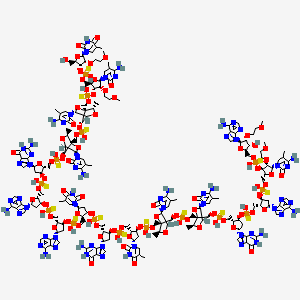
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
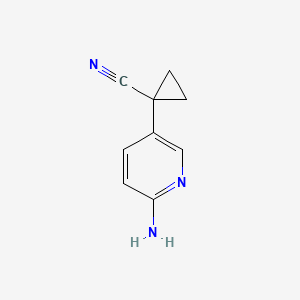
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
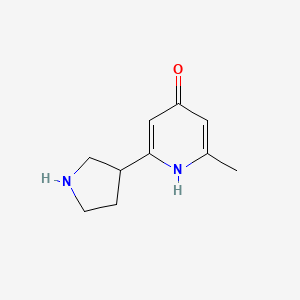

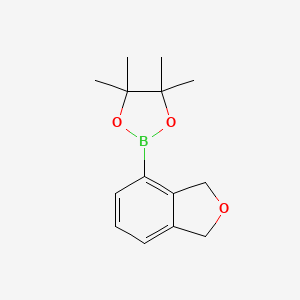
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
